Ethyl maltol isobutyrate

Description

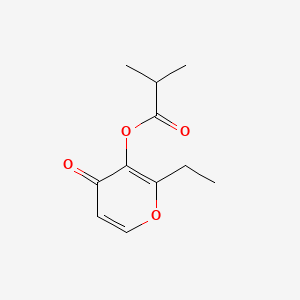

Structure

3D Structure

Properties

CAS No. |

852997-28-5 |

|---|---|

Molecular Formula |

C11H14O4 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

(2-ethyl-4-oxopyran-3-yl) 2-methylpropanoate |

InChI |

InChI=1S/C11H14O4/c1-4-9-10(8(12)5-6-14-9)15-11(13)7(2)3/h5-7H,4H2,1-3H3 |

InChI Key |

AQLJHZDIKBDZFS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=O)C=CO1)OC(=O)C(C)C |

density |

1.132-1.138 |

physical_description |

Clear light yellow liquid/sweet fruity aroma |

solubility |

Practically insoluble to insoluble Soluble (in ethanol) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Ethyl Maltol Isobutyrate

Esterification Pathways for Ethyl Maltol (B134687) Isobutyrate Synthesis

The creation of ethyl maltol isobutyrate is achieved through esterification, a fundamental reaction in organic chemistry. Two primary pathways are considered for this transformation: the direct acid-catalyzed reaction, known as Fischer esterification, and a more efficient route involving a highly reactive carboxylic acid derivative.

A direct approach involves reacting ethyl maltol with isobutyric acid in the presence of a strong acid catalyst. organic-chemistry.orgchemistrysteps.comnrochemistry.com However, this reaction is reversible, and its equilibrium nature can limit the final product yield. nrochemistry.combyjus.com To favor the formation of the ester, strategies such as using an excess of one reactant or removing water as it forms are often necessary. organic-chemistry.orgchemistrysteps.com

A more effective and common industrial pathway involves the use of a more reactive form of isobutyric acid, such as isobutyryl chloride. nbinno.comwikipedia.org This method transforms the hydroxyl group of ethyl maltol into the isobutyrate ester with greater efficiency and typically under milder conditions. A patented process for the analogous compound, maltol isobutyrate, details its synthesis from maltol and isobutyryl chloride at room temperature, achieving a high yield. google.com This approach avoids the equilibrium limitations of direct esterification.

Mechanistic Studies of Ester Bond Formation

The mechanism of ester bond formation depends on the chosen synthetic pathway.

In the Fischer esterification route, the reaction is acid-catalyzed. The process begins with the protonation of the carbonyl oxygen of isobutyric acid by the acid catalyst (e.g., sulfuric acid). chemistrysteps.combyjus.commasterorganicchemistry.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The hydroxyl group of ethyl maltol then acts as the nucleophile, attacking the activated carbonyl carbon. organic-chemistry.org This is followed by a series of proton transfers, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com Finally, a molecule of water is eliminated, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product, this compound. byjus.com

The acyl chloride pathway follows a nucleophilic acyl substitution mechanism. Isobutyryl chloride is significantly more reactive than isobutyric acid due to the electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon highly electrophilic. The reaction is typically facilitated by a base, such as pyridine (B92270). google.com Pyridine can act as a nucleophilic catalyst, first reacting with isobutyryl chloride to form a highly reactive acylpyridinium salt intermediate. researchgate.net The hydroxyl group of ethyl maltol then attacks this intermediate. Alternatively, pyridine can function as a general base, deprotonating the phenolic hydroxyl group of ethyl maltol to increase its nucleophilicity, and also serving to neutralize the HCl byproduct that is formed during the reaction. rsc.orgrsc.org

Catalytic Systems and Reaction Optimization in Ester Synthesis

The choice of catalyst is critical for optimizing the synthesis of this compound. For direct Fischer esterification, strong mineral acids like sulfuric acid (H₂SO₄) or sulfonic acids like p-toluenesulfonic acid (TsOH) are commonly employed to protonate the carboxylic acid and accelerate the reaction. organic-chemistry.org The efficiency of this process is often enhanced by techniques that shift the reaction equilibrium, such as azeotropic distillation to remove water. organic-chemistry.org

For the more efficient acyl chloride route, a base catalyst is preferred. Pyridine is a particularly effective catalyst for the acylation of phenols and phenol-like compounds. rsc.orgrsc.orgmdpi.com It serves a dual role: it activates the acyl chloride and neutralizes the hydrochloric acid byproduct, driving the reaction to completion. mdpi.com A process analogous to the synthesis of this compound, which details the production of maltol isobutyrate, highlights the effectiveness of this system. google.com The reaction proceeds at room temperature with a high yield, demonstrating a simple and efficient protocol. google.com

| Parameter | Condition/Reagent |

|---|---|

| Alcohol Precursor | Maltol |

| Acylating Agent | Isobutyryl chloride |

| Catalyst | Pyridine |

| Solvent | Chloroform (B151607) |

| Temperature | Room Temperature (~25 °C) |

| Reaction Time | 4 hours |

| Reported Yield | 90% |

Precursor Chemistry and Advanced Synthesis Routes

The successful synthesis of this compound relies on the specific chemical properties of its molecular precursors: ethyl maltol and a derivative of isobutyric acid.

Role of Ethyl Maltol as a Core Reactant

Ethyl maltol (2-ethyl-3-hydroxy-4H-pyran-4-one) serves as the foundational core of the target molecule. wikipedia.org Its structure features a pyranone ring with a key functional group for this synthesis: a hydroxyl (-OH) group at the 3-position. researchgate.net This hydroxyl group is the site of esterification. Its reactivity is influenced by the adjacent carbonyl group and the aromatic-like character of the pyranone ring, giving it properties similar to a phenol. This phenolic character makes the hydroxyl proton acidic and the oxygen a good nucleophile, especially when deprotonated by a base. rsc.org The conjugate base of ethyl maltol is a potent nucleophile that readily reacts with electrophilic acylating agents. wikipedia.org

Derivatization of Carboxylic Acid Moieties

Isobutyric acid, or 2-methylpropanoic acid, provides the isobutyrate portion of the final ester. While direct esterification with isobutyric acid is feasible, its reactivity is often insufficient for rapid and high-yield conversions under mild conditions. organic-chemistry.org To enhance its reactivity, isobutyric acid is typically converted into a more potent acylating agent.

The most common derivatization is the conversion to an acyl chloride. Isobutyric acid can be readily transformed into isobutyryl chloride by reacting it with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). nbinno.comevitachem.comorgsyn.org Isobutyryl chloride is a highly reactive electrophile due to the strong inductive effect of the chlorine atom, making the carbonyl carbon an excellent target for nucleophilic attack by the ethyl maltol hydroxyl group. wikipedia.org This derivatization is a key step in enabling efficient ester synthesis under gentle conditions, as demonstrated in related acylation processes. google.com

Novel Synthetic Strategies for Pyranone-Based Esters

While direct esterification of pre-existing pyranones is a standard approach, advanced synthetic chemistry offers novel strategies for constructing the core pyranone ring with ester functionality already incorporated or easily introduced. These methods often involve transition-metal catalysis and domino reactions to build molecular complexity efficiently. nih.govacs.org

Palladium-catalyzed reactions have emerged as powerful tools for synthesizing substituted pyrones. nih.gov Methodologies like the Sonogashira coupling can be used to connect alkynes and other building blocks, which then undergo cyclization to form the pyranone ring. nih.govyork.ac.uk Such strategies allow for the assembly of highly functionalized pyrones that could be precursors to complex esters. For instance, palladium nanoparticles have been used as a reusable catalyst for synthesizing various pyran derivatives in one-pot procedures. researchgate.netscirp.org Furthermore, palladium-catalyzed displacement reactions on chiral pyrone acetates have been explored, showcasing the versatility of this metal in modifying pyranone structures. nih.gov

Domino reactions , also known as tandem or cascade reactions, provide an elegant approach to building complex heterocyclic structures like pyranones in a single synthetic operation. nih.govacs.orgrsc.orgresearchgate.net These processes involve a series of intramolecular and intermolecular transformations that occur sequentially without isolating intermediates. Such reactions can be designed to construct the pyranone core from simpler, acyclic starting materials. mdpi.com For example, base-promoted domino reactions have been developed for the synthesis of complex 2H-pyranone derivatives from readily available starting materials. acs.org

Ring Expansion and Cyclization Approaches

The synthesis of the core 4H-pyran-4-one structure, central to this compound, is achievable through various strategic methodologies. Key among these are ring expansion reactions, particularly from furan (B31954) precursors, and de novo cyclization approaches that construct the heterocyclic ring from acyclic components.

A prominent and industrially relevant method for synthesizing the ethyl maltol framework involves the ring expansion of a furan derivative. This pathway typically commences with a furan-based starting material, such as furfural (B47365) or its derivatives. google.comgoogle.com The process can be initiated by a Grignard reaction, where furfural reacts with an ethyl magnesium halide (e.g., ethylmagnesium bromide) to form an ethyl furfuryl alcohol intermediate. google.comgoogle.com This alcohol is then subjected to an oxidative ring rearrangement. Treatment with an oxidizing agent like chlorine in an aqueous methanol (B129727) solution, followed by acid-catalyzed hydrolysis and heating, facilitates the expansion of the five-membered furan ring into the six-membered 6-hydroxy-2-ethyl-2H-pyran-3(6H)-one. atamanchemicals.com Subsequent hydrolysis yields the target ethyl maltol, which possesses the key 2-ethyl-3-hydroxy-4H-pyran-4-one scaffold. google.com This transformation from a readily available furan platform represents an efficient route to the pyranone core.

Beyond ring expansion, various cyclization strategies have been developed for the synthesis of 4H-pyran-4-one derivatives. These methods build the pyranone ring from acyclic precursors through intramolecular or intermolecular condensation and cyclization reactions. For instance, one-pot multicomponent reactions (MCRs) provide a convergent and efficient approach. The reaction of an aromatic aldehyde, malononitrile, and ethyl acetoacetate, often under basic catalysis, can yield highly functionalized 4H-pyran derivatives. growingscience.commjbas.com Other strategies involve the cyclization of 1,3,5-tricarbonyl compounds or their equivalents. The reaction of acetylketene, which can be generated in situ from precursors like 2,2,6-trimethyl-4H-1,3-dioxin-4-one, with terminal alkynes in the presence of a gold(I) catalyst is another method for constructing the 2-methyl-pyran-4-one skeleton. researchgate.net Furthermore, base-mediated annulation of bis-allenoates has been shown to produce fused-pyran derivatives through a cyclization and auto-oxidation sequence. rsc.org

These diverse synthetic routes, encompassing both ring expansion of existing heterocycles and cyclization of linear precursors, offer versatile access to the fundamental pyranone structure of this compound.

| Starting Material | Key Reagents | Intermediate | Product | Reported Yield |

|---|---|---|---|---|

| Furfural | 1. Ethylmagnesium bromide (Grignard Reagent) 2. Chlorine (Oxidation) 3. Acidic Hydrolysis | α-Ethylfurfuryl alcohol | Ethyl Maltol | ~30% (overall from furfural) google.com |

Selective Functionalization and Coupling Reactions

Once the 2-ethyl-3-hydroxy-4H-pyran-4-one (ethyl maltol) scaffold is obtained, the synthesis of this compound is completed through a selective functionalization reaction. Specifically, this involves the esterification of the hydroxyl group at the C3 position of the pyranone ring. A common and effective method for this transformation is the reaction of ethyl maltol with an acylating agent, such as isobutyryl chloride, in the presence of a base. google.com Pyridine is often employed as a catalyst and acid scavenger in this reaction, which proceeds at room temperature to afford the final product, (2-ethyl-4-oxopyran-3-yl) 2-methylpropanoate. google.com This step is a targeted modification that introduces the isobutyrate moiety without altering the core heterocyclic structure.

The pyranone ring is also amenable to a variety of coupling reactions that allow for the introduction of diverse functional groups, demonstrating its utility as a versatile synthetic intermediate. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose. nobelprize.org For example, the Sonogashira coupling of halogenated pyranones with terminal alkynes has been successfully demonstrated. 4-Bromo-6-methyl-2-pyrone can be reacted with various terminal alkynes using a palladium-on-carbon catalyst (Pd/C) with triphenylphosphine (B44618) (Ph3P) and catalytic copper(I) iodide (CuI) to produce 4-alkynyl-2-pyrone derivatives. researchgate.netyork.ac.uk Similarly, other palladium-catalyzed reactions like the Suzuki (using organoboron compounds) and Negishi (using organozinc compounds) couplings are established methods for forming new carbon-carbon bonds on heterocyclic rings and could be applied to pyranone substrates. nobelprize.org The activation of the palladium(II) salt catalyst to the active palladium(0) species is a crucial step in the catalytic cycle, often initiated by the organometallic reagent in the reaction mixture. youtube.com

Furthermore, organometallic reagents such as Grignard reagents can be used to functionalize the pyranone core. wikipedia.orgorganic-chemistry.org These reagents can add to the carbonyl group of the pyranone ring in a 1,2-addition fashion, leading to the formation of tertiary alcohols after acidic workup. organic-chemistry.orgstackexchange.com Alternatively, under conditions favoring conjugate addition, Grignard reagents can add to the α,β-unsaturated ketone system within the pyranone ring, enabling the introduction of alkyl or aryl groups at the β-position. acs.org These functionalization and coupling methodologies highlight the chemical versatility of the pyranone ring system for creating a wide array of derivatives.

| Reaction Type | Substrate | Reagents/Catalyst | Conditions | Product | Reported Yield |

|---|---|---|---|---|---|

| Esterification | Ethyl Maltol | Isobutyryl chloride, Pyridine | Room Temperature, Chloroform | This compound | 90% google.com |

| Sonogashira Coupling | 4-bromo-6-methyl-2-pyrone | Terminal alkyne, Pd/C, Ph3P, CuI, Et3N | Reflux in MeCN/Et3N | 4-alkynyl-6-methyl-2-pyrone | Not specified in abstract york.ac.uk |

| Grignard Addition (1,2-addition) | γ-Pyranone | Methylmagnesium chloride (MeMgCl) | Anhydrous conditions | Tertiary alcohol derivative | Not specified stackexchange.com |

The information required to fully elaborate on the specified topics in the outline—such as experimental data from matrix isolation IR, characterization of specific intramolecular interactions through spectroscopy, and detailed fragmentation patterns from mass spectrometry—is contingent on dedicated research that does not appear to be present in the public domain for this particular compound.

Therefore, it is not possible to provide a scientifically accurate and detailed article that strictly adheres to the requested outline based on current, accessible research findings. Generating content for these specific subsections without supporting data would involve speculation and would not meet the standards of a professional, authoritative article.

Molecular Structure and Conformational Analysis Via Spectroscopic Techniques

Utilization of Hyphenated Spectroscopic Techniques for Comprehensive Characterization

The definitive characterization of a specific chemical entity such as Ethyl Maltol (B134687) Isobutyrate requires an analytical approach that can both separate the compound from a complex matrix and provide unambiguous structural information. Hyphenated spectroscopic techniques, which couple a separation method with a spectroscopic detector, are indispensable tools for this purpose. acs.org These integrated systems are particularly powerful for the analysis of flavor and fragrance compounds, offering high sensitivity and specificity. acs.org The combination of chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC) with detection methods such as Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR) provides a multi-dimensional view of the analyte's physicochemical properties. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile compound like Ethyl Maltol Isobutyrate, GC-MS is a primary analytical technique. researchgate.net In this method, the compound is vaporized and separated from other volatile components based on its boiling point and affinity for the GC column's stationary phase. As the isolated compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process generates a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound, and a series of fragment ions. imrpress.com

The fragmentation pattern is a unique "fingerprint" that allows for structural elucidation. For this compound (C₁₁H₁₄O₄, Molecular Weight: 210.23 g/mol ), the mass spectrum would be expected to show a molecular ion peak at m/z 210. fda.govnih.gov Key fragmentation pathways would likely involve the cleavage of the ester bond, leading to characteristic fragments. For instance, the loss of the isobutyroxy group (•OCOC(CH₃)₂) would yield a fragment corresponding to the ethyl maltol cation, while the formation of an isobutyryl cation ([C(O)C(CH₃)₂]⁺) would also be a plausible fragmentation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

When this compound is part of a more complex, less volatile mixture, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable alternative. LC separates components in a liquid phase, making it suitable for a wider range of samples. researchgate.net After separation on an HPLC column, the analyte is introduced into the mass spectrometer. Soft ionization techniques, such as Electrospray Ionization (ESI), are commonly used in LC-MS. These methods typically protonate the molecule, generating a pseudomolecular ion, such as [M+H]⁺. hmdb.ca For this compound, this would appear at an m/z of 211. This technique is highly sensitive and provides accurate molecular weight information with minimal fragmentation, which is useful for confirming the compound's identity in a mixture. semanticscholar.org

Other Hyphenated Techniques

Further structural confirmation can be achieved with other hyphenated systems. Gas Chromatography-Fourier-Transform Infrared Spectroscopy (GC-FTIR) provides information about the functional groups present in the molecule. As this compound elutes from the GC, its infrared spectrum is recorded, which would show characteristic absorption bands for the ester carbonyl (C=O), the pyranone ring carbonyl (C=O), and C-O stretching vibrations. acs.org

Techniques such as GC combined with Ion Mobility Spectrometry (GC-IMS) are also emerging for the analysis of volatile flavor compounds, offering an additional dimension of separation based on the ion's size and shape, which enhances the accuracy of identification. frontiersin.org The collective data from these varied hyphenated techniques provides a comprehensive and robust characterization of this compound's molecular structure. nih.gov

| Technique | Expected Observation | Predicted Mass/Charge (m/z) or Interpretation | Structural Inference |

|---|---|---|---|

| GC-MS (EI) | Molecular Ion [M]⁺ | 210 | Confirms the molecular weight of the compound. |

| GC-MS (EI) | Fragment Ion | 123 | Corresponds to the loss of the isobutyroxy group ([M - C₄H₇O₂]⁺), indicating the ethyl pyranone moiety. |

| GC-MS (EI) | Fragment Ion | 71 | Corresponds to the isobutyryl cation ([C₄H₇O]⁺), confirming the isobutyrate ester structure. |

| LC-MS (ESI+) | Protonated Molecule [M+H]⁺ | 211 | Confirms the molecular weight via soft ionization. |

Computational Chemistry and Advanced Molecular Modeling of Ethyl Maltol Isobutyrate

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, providing insights that are difficult to obtain through experimental means alone. To date, specific DFT studies on ethyl maltol (B134687) isobutyrate are not available in peer-reviewed literature. The following sections describe the theoretical application of DFT to this molecule.

A theoretical DFT study of ethyl maltol isobutyrate would involve identifying its most stable three-dimensional structures. The molecule possesses rotational freedom around several single bonds, particularly in the ethyl and isobutyrate side chains, leading to various possible conformers.

A computational chemist would perform a conformational search to identify all low-energy structures. For each identified conformer, DFT calculations would be used to optimize the geometry and calculate its electronic energy. The relative energies of these conformers would determine their population at a given temperature, providing a detailed picture of the molecule's preferred shapes. This analysis is crucial as the specific conformation can influence both its physical properties and its interaction with olfactory receptors.

Quantum chemical calculations using DFT are highly effective for predicting spectroscopic properties. For this compound, DFT could be used to:

Calculate Vibrational Frequencies: These calculations predict the molecule's infrared (IR) and Raman spectra. The predicted spectra can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes associated with its functional groups (e.g., C=O, C-O-C).

Predict NMR Chemical Shifts: DFT can compute the nuclear magnetic resonance (NMR) shielding tensors for ¹H and ¹³C atoms. These are then converted into chemical shifts, which are invaluable for interpreting experimental NMR spectra and assigning signals to specific atoms within the molecule.

Simulate Electronic Transitions: Time-dependent DFT (TD-DFT) can predict the electronic absorption spectrum (UV-Vis), providing information about the energies of electron transitions, which are related to the molecule's color and photostability.

Molecular Dynamics Simulations of this compound in Chemical Environments

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD simulation studies for this compound have not been published, this technique would be instrumental in understanding its behavior in various environments, such as in a solvent or at an interface (e.g., air-water).

An MD simulation would model the interactions of this compound with surrounding molecules, providing a dynamic view of its behavior. This could reveal key information about its solubility, diffusion characteristics, and how it orients itself in different chemical phases. For a flavor compound, understanding its interaction with water is particularly important, as this governs its release from a food matrix and transport to olfactory receptors.

In Silico Approaches to Pharmacophore Generation and Ligand-Based Molecular Design

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target, such as an olfactory receptor. While no studies have generated a pharmacophore model directly from this compound, research on related odorants demonstrates the utility of this approach.

A study investigating the perceptual blending of ethyl isobutyrate (strawberry-like odor) and ethyl maltol (caramel-like odor) utilized pharmacophore modeling to understand their shared molecular features. zenodo.org The mixture of these two compounds is often perceived as having a pineapple-like aroma, similar to allyl hexanoate. nih.govmdpi.com Researchers generated pharmacophore models for molecules associated with strawberry, caramel (B1170704), and pineapple notes to identify common chemical features.

The analysis of molecules with "strawberry-caramel" (STR-CAR) and "strawberry-pineapple" (STR-PNA) odor notes revealed a common pharmacophoric pattern. zenodo.org A key finding was the presence of a common distance of approximately 8 Å between the centers of at least one hydrophobic feature (HY) and one hydrogen bond acceptor (HBA). zenodo.org This suggests that molecules sharing these odor characteristics may interact with a common set of olfactory receptors, and their activity is dependent on this specific spatial arrangement of chemical features. zenodo.org

Network Analysis of Odorants and Computational Identification of Shared Molecular Features

Network analysis is a powerful computational tool for exploring relationships within large datasets. In the context of olfaction, it can be used to map the connections between different odors based on shared molecules, revealing patterns in how odor qualities are related.

A significant in silico study was conducted on a dataset of 293 molecules, all possessing strawberry, caramel, or pineapple odors, to understand the perceptual blending of ethyl isobutyrate and ethyl maltol. nih.govmdpi.com This work is highly relevant as ethyl maltol and an isobutyrate ester are the constituent parts of this compound. Using a "social network" approach, the study mapped the co-occurrence of odor notes, revealing important associations. nih.gov

Key Findings from the Network Analysis:

Odor Co-occurrence: The analysis identified nine molecules that shared both strawberry and caramel (STR-CAR) notes and four molecules with both strawberry and pineapple (STR-PNA) notes. mdpi.com

Network Links: The odor network revealed that the "caramel" note was linked to 43 other odor notes, while the "pineapple" note was linked to 19 others. mdpi.com This highlights the complexity and interconnectedness of odor perception.

Structural Diversity: The study noted a significant structural diversity among the molecules associated with a "strawberry" note, indicating that different chemical structures can elicit a similar sensory perception. nih.gov

This network analysis provides a computational basis for understanding why certain odorants, when mixed, produce a novel scent. The configural perception of the ethyl isobutyrate and ethyl maltol mixture as "pineapple" is rooted in the shared molecular features and olfactory receptor interactions that can be mapped and explored through such computational networks. nih.govnih.gov

Data Tables

Table 1: Odor Network Co-occurrence Data This table summarizes the number of molecules and odor note links found in the network analysis of compounds related to strawberry, caramel, and pineapple odors.

| Odor Note Combination | Number of Molecules | Number of Co-occurring Odor Notes |

| Strawberry (STR) | 23 | 25 |

| Caramel (CAR) | 153 | 87 |

| Pineapple (PNA) | 129 | 62 |

| STR-CAR | 9 | - |

| STR-PNA | 4 | - |

| CAR-PNA | 1 | - |

Source: Adapted from Tromelin et al. (2020). mdpi.com

Mechanistic Investigations of Aroma Perception and Olfactory Processing Involving Ethyl Maltol Isobutyrate

Theoretical Frameworks of Odor Mixture Perception: Elemental versus Configural Processing

The perception of odors is a complex process, particularly when multiple volatile compounds are present. The olfactory system can interpret these chemical signals in two primary ways: elemental or configural processing. fraterworks.com In elemental processing, the brain perceives the individual components of a mixture separately, akin to hearing the individual notes of a musical chord. scentspiracy.com Conversely, configural processing results in the perception of a novel odor that is distinct from the smells of its individual components, much like a chord is perceived as a single, unified sound with its own unique quality. fraterworks.comscentspiracy.comfraterworks.com

An odor mixture may be conceptualized as being composed of its individual elements (e.g., A and B) as well as a unique stimulus (U) that arises from the combination of these elements. nih.gov Whether a mixture is perceived elementally or configurally depends on several factors, including the chemical nature of the odorants, their relative concentrations, and the prior experience of the individual. fraterworks.comnih.gov

A classic example used to study these perceptual phenomena is a binary mixture of ethyl isobutyrate, which has a strawberry-like aroma, and ethyl maltol (B134687), which smells of caramel (B1170704). fraterworks.comthegoodscentscompany.com This specific mixture has been shown to induce a strong configural perception in humans, who identify the blend as smelling like pineapple—a scent quite different from strawberry or caramel. fraterworks.comthegoodscentscompany.com This demonstrates the olfactory system's ability to synthesize information from multiple chemical inputs to create a new perceptual object.

Detailed Analysis of Configural Perception in Ethyl Maltol Isobutyrate-Containing Mixtures

The compound this compound itself possesses a scent profile described as a sweet, fruity strawberry note combined with caramel and cotton candy facets. This inherent fusion of odor qualities in a single molecule provides a compelling parallel to the configural perception observed in the mixture of its constituent parts: ethyl maltol and an isobutyrate ester. The mixture of ethyl isobutyrate (strawberry scent) and ethyl maltol (caramel scent) is a well-documented instance of configural processing, where the blend is perceived as pineapple. fraterworks.comthegoodscentscompany.com

This phenomenon is not limited to humans. Studies have shown that mice, rats, and even honeybees perceive this mixture configurally, responding to the blend as a stimulus distinct from its individual components. fraterworks.comthegoodscentscompany.com In mice, for example, the rate of habituation to the configural mixture is significantly faster than to an elemental mixture, suggesting the brain treats the configural blend as a single, simpler stimulus. fraterworks.com Neurophysiological data from the anterior piriform cortex in mice and rats further supports this, showing that the neural representation of the configural mixture is distinct from the representations of its components. fraterworks.comthegoodscentscompany.com

The degree of configural perception can vary. For instance, in newborn rabbits, the same mixture is processed in a weakly configural manner, where they perceive a unique odor for the mixture in addition to the component odors. fraterworks.comthegoodscentscompany.com This suggests a simultaneous processing of both the unique configural cue and the individual elemental cues.

Elucidation of Odorant Concentration Ratio Effects on Perceptual Outcomes

The balance between elemental and configural perception is not static and can be dramatically influenced by the relative concentrations of the components within a mixture. nih.govthegoodscentscompany.com Research on the ethyl isobutyrate and ethyl maltol mixture has demonstrated that the ratio of these two compounds is a critical factor in determining the perceptual outcome. thegoodscentscompany.com

A specific ratio of 30% ethyl isobutyrate to 70% ethyl maltol is reliably perceived by humans as "pineapple," a classic configural percept. thegoodscentscompany.com However, shifting this ratio to 68% ethyl isobutyrate and 32% ethyl maltol causes the perception to become elemental; observers identify the mixture by its component odors of strawberry and caramel. thegoodscentscompany.com This shift highlights the sensitivity of the olfactory system to the quantitative aspects of a chemical stimulus.

This ratio-dependent shift is also observable at the behavioral and neurological levels in animal models. Mice can be trained to distinguish between the configural (pineapple) and elemental (strawberry/caramel) versions of the mixture, indicating they perceive them as distinct. thegoodscentscompany.com This behavioral difference corresponds to different patterns of neural activation in the anterior piriform cortex. thegoodscentscompany.com

| Mixture Composition (Ethyl Isobutyrate : Ethyl Maltol) | Perceptual Outcome in Humans | Processing Mode |

| 30 : 70 | Pineapple | Configural |

| 68 : 32 | Strawberry & Caramel | Elemental |

Neurobiological and Psychophysical Correlates of Odor Blending Phenomena

The perception of a blended odor, such as that of this compound or its corresponding mixture, is underpinned by complex processes occurring at multiple stages of the olfactory system. Psychophysical studies are essential for linking the chemical properties of an odorant mixture to the resulting sensory experience, while neurobiological investigations reveal the underlying neural codes.

Cortical Encoding and Representation of Complex Odor Mixtures

The piriform cortex, a key region for odor perception, plays a crucial role in processing complex odor mixtures. fraterworks.com It is thought to be involved in the creation of "odor objects," which are stable perceptual representations of complex chemical stimuli. The anterior piriform cortex (aPC) and posterior piriform cortex (pPC) appear to have distinct roles in this process. thegoodscentscompany.com

Studies in mice have shown that in the aPC, the neural ensemble response to a configurally perceived mixture (like the 30:70 ethyl isobutyrate/ethyl maltol blend) is distinct from the responses to the individual components. fraterworks.comthegoodscentscompany.com In contrast, an elementally perceived mixture evokes a neural response that is more similar to the sum of the responses to its components. thegoodscentscompany.com This suggests that the aPC is critically involved in encoding the unique identity of a configural odor. The pPC, however, does not show this same distinction in ensemble coding based on mixture perception. thegoodscentscompany.com This functional division suggests a hierarchical processing of odor information, with the aPC being central to the formation of novel odor percepts from mixtures.

Peripheral and Central Olfactory System Processing in Mixture Perception

The processing of odor mixtures begins at the periphery, in the olfactory epithelium. Olfactory receptor neurons (ORNs) located here express olfactory receptors (ORs) that bind to odorant molecules. A single odorant can activate multiple types of ORs, and a single OR can be activated by multiple odorants. This combinatorial coding scheme is the first step in representing a complex chemical environment.

When odorants in a mixture compete for the same receptors or interact in other ways at the peripheral level, non-linear responses can occur. These interactions are then transmitted to the olfactory bulb, the next processing stage. Within the olfactory bulb, the signals from ORNs converge onto distinct structures called glomeruli. The spatial pattern of activated glomeruli forms a kind of "odor map." Interactions within the olfactory bulb, mediated by local neurons, can further shape the neural representation of the mixture before it is sent to higher brain regions like the piriform cortex. nih.gov This intricate processing at both peripheral and central levels allows the olfactory system to parse the complex chemical world into meaningful perceptual objects, determining whether a mixture is perceived elementally or as a novel configural scent. nih.gov

Structure-Odor Relationships and Olfactory Receptor Activation Mechanisms

The perception of an odor begins with the physical interaction between an odorant molecule and one or more olfactory receptors (ORs) in the nasal cavity. The structural features of the odorant molecule, such as its size, shape, and functional groups, determine which ORs it will activate and with what affinity. This principle of structure-odor relationship is fundamental to understanding why a molecule like this compound smells the way it does.

This compound's structure contains key features from both ethyl maltol and an isobutyrate moiety. Ethyl maltol is known for its sweet, caramel, and cotton candy-like aroma. fraterworks.comthegoodscentscompany.com The isobutyrate functional group is commonly associated with fruity notes, as seen in ethyl isobutyrate's characteristic strawberry scent. fraterworks.com In the single molecule of this compound, these structural components are covalently bonded. This unified structure activates a specific combination of ORs, resulting in a blended perceptual experience that integrates both the "caramel" and "fruity/strawberry" characteristics. The resulting odor is described as a "sweet strawberry-caramel with cotton candy warmth".

Comparative Olfactory Processing Studies Across Model Organisms

Following a comprehensive review of scientific literature, it has been determined that there are no publicly available research studies that specifically investigate the comparative olfactory processing of this compound across different model organisms.

Searches for electrophysiological, behavioral, or molecular studies detailing the perception and neural processing of this specific compound in common model organisms such as Drosophila melanogaster (fruit fly), Mus musculus (mouse), or Caenorhabditis elegans (nematode) did not yield any relevant data. Consequently, information regarding the specific olfactory receptors activated by this compound, the patterns of glomerular activation in the olfactory bulb or antennal lobe, and the resulting behavioral responses (attraction or aversion) in these organisms is not available.

Therefore, a comparative analysis and the creation of data tables on this topic cannot be performed at this time. Further research is required to elucidate the mechanisms by which this compound is detected and processed by the olfactory systems of different species.

Chemical Stability and Degradation Pathways of Ethyl Maltol Isobutyrate

Hydrolytic Stability Under Various Environmental Conditions

Detailed studies on the hydrolytic stability of ethyl maltol (B134687) isobutyrate under various environmental conditions (e.g., pH, temperature, ionic strength) have not been identified in the reviewed scientific literature. As an ester, it would be expected to undergo hydrolysis to form ethyl maltol and isobutyric acid, with the rate being dependent on pH (catalysis by acid or base) and temperature. However, without specific experimental data, the exact stability profile remains undetermined.

Kinetic Studies of Hydrolysis and Identification of Decomposition Products

No kinetic studies detailing the rate of hydrolysis for ethyl maltol isobutyrate have been found. Consequently, data on reaction orders, rate constants, and activation energy for its hydrolysis are not available. While the primary decomposition products would theoretically be ethyl maltol and isobutyric acid, this has not been experimentally verified in dedicated studies, and no information exists on potential secondary or minor degradation products under various hydrolytic conditions.

Thermal Degradation and Pyrolysis Mechanisms

Research literature detailing the specific thermal degradation and pyrolysis mechanisms of this compound is not available. Studies on the parent compound, ethyl maltol, indicate it has limited thermal stability and is highly volatile, but these findings cannot be directly extrapolated to its isobutyrate ester without dedicated analysis researchgate.net.

Temperature-Dependent Volatile Release Profiles

There are no published temperature-dependent volatile release profiles for this compound. To generate such data, techniques like thermogravimetric analysis coupled with mass spectrometry (TGA-MS) or pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) would be required, but results from such analyses for this specific compound have not been published.

Photochemical Reactivity and Light-Induced Transformations

There is a lack of specific information regarding the photochemical reactivity and light-induced transformations of this compound. While compounds containing a 4-pyrone ring system can undergo photochemical reactions such as dimerization or ring contraction upon irradiation, no studies have investigated these potential pathways for this compound specifically researchgate.net. A study on ethyl maltol did note that sunlight can contribute to its decomposition in food products cosmosscholars.com.

Oxidative Stability and Potential Role of Antioxidant Properties in Compound Preservation

The oxidative stability of this compound has not been a subject of detailed scientific inquiry. The general degradation of flavor esters can be influenced by oxidation, which may attack the ester bond researchgate.netmdpi.com. The maltol moiety is known to have potential pro-oxidant and antioxidant properties, which could influence the stability of the ester, but its specific role in the preservation of this compound has not been studied.

Derivatives, Analogues, and Structure Activity Relationship Studies

Synthesis and Characterization of Related Maltol (B134687) and Ethyl Maltol Esters

The synthesis of esters from maltol and ethyl maltol is a primary strategy for modifying their flavor profiles and physical properties. Esterification of the hydroxyl group on the pyranone ring can lead to new compounds with potentially more complex and desirable aromas.

One common synthetic approach involves the reaction of maltol or ethyl maltol with an acyl chloride in the presence of a base. A patented method for producing maltol isobutyrate, a close analogue of ethyl maltol isobutyrate, provides a clear example of this process. google.com In this synthesis, maltol is reacted with isobutyryl chloride at room temperature using pyridine (B92270) as a catalyst and chloroform (B151607) as a solvent. google.com The reaction proceeds over several hours, and after a water wash and solvent recovery, the final product is obtained through vacuum distillation. google.com

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Product | Yield |

| Maltol | Isobutyryl Chloride | Pyridine | Chloroform | 4 hours | Maltol Isobutyrate | 90% |

A representative synthesis of a maltol ester, based on the methodology for maltol isobutyrate production. google.com

Broader research into flavor chemistry has led to the synthesis of numerous other ethyl maltol esters to create novel, high-temperature resistant caramel (B1170704) flavors. researchgate.net In one study, eight different ethyl maltol esters were synthesized by reacting ethyl maltol with various carboxylic acids. researchgate.net The resulting target compounds were rigorously characterized using a suite of analytical techniques, including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared Spectroscopy (IR), and High-Resolution Mass Spectrometry (HRMS), to confirm their molecular structures. researchgate.net Furthermore, the specific aroma characteristics of these newly synthesized esters were evaluated using Gas Chromatography–Mass Spectrometry-Olfactometry (GC-MS-O), a technique that combines chemical separation and identification with human sensory perception. researchgate.net This approach allows for a direct link to be established between a specific chemical structure and its perceived aroma.

Systematic Investigations of Structure-Aroma Relationships in Pyranone Derivatives

The relationship between the chemical structure of a pyranone derivative and its perceived aroma is a key area of study. Minor modifications to the molecule can lead to significant changes in its sensory properties.

A foundational example within this chemical family is the comparison between maltol and ethyl maltol. Replacing the methyl group at the C-2 position of the pyranone ring in maltol with an ethyl group to create ethyl maltol results in a compound that is four to six times more potent in its aroma. atamanchemicals.com This substitution not only intensifies the characteristic sweet, caramelized sugar scent but also introduces a more pronounced fruity, strawberry-like aspect. atamanchemicals.com This demonstrates that even a small change in the size of an alkyl substituent can dramatically alter both the intensity and the quality of the aroma.

Systematic investigations into these structure-activity relationships (SAR) borrow methodologies from other fields, such as medicinal chemistry. nih.gov Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) are computational tools used to model and predict the biological activity or sensory properties of compounds based on their molecular features. nih.gov These methods can be applied to pyranone derivatives to explain and predict aroma thresholds and characteristics, aiding in the design of new flavor molecules. nih.gov

Studies on related flavonoid compounds, which also contain a pyranone ring, have shown that the position and number of hydroxyl groups on the molecular skeleton are critical for their antioxidant activity. researchgate.net This principle is analogous to aroma perception, where the specific placement of functional groups on the pyranone ring dictates how the molecule interacts with olfactory receptors, thereby determining its scent profile.

Exploration of Different Functionalizations on the Pyranone Ring System

Beyond simple esterification, researchers have explored a wide range of functionalizations on the pyranone ring to create diverse derivatives. These modifications can involve adding different substituents, altering existing ones, or even fusing additional rings to the core structure.

Research has shown the feasibility of introducing new functional groups at various positions on the 4H-pyran-4-one ring. For instance, methyl or hydroxyl groups can be selectively added at the C-2, C-3, or C-6 positions using regioselective catalysts. More complex modifications include using multicomponent reactions to build additional heterocyclic structures, such as pyrrolo-pyrimidinones, onto the pyranone framework.

Another avenue of exploration involves modifying the side chains attached to the ring. In the synthesis of maltol-based ligands, for example, the methyl group at the C-2 position is used as an anchor point to attach larger molecular fragments, such as piperazine (B1678402) or N-methylethylendiamine units. nih.gov This demonstrates that the alkyl substituents on the pyranone ring are not just passive contributors to aroma but can also serve as reactive handles for creating more complex molecules with unique properties. nih.gov The development of biomimetic, catalytic approaches has also enabled the synthesis of benzopyranones, where a benzene (B151609) ring is fused to the pyranone core, creating the foundational structure of flavonoids. nih.gov

Comparative Analysis of Isomeric Forms and Their Sensory and Chemical Attributes

Isomers are compounds that have the same molecular formula but different structural arrangements. These differences can be subtle, as in stereoisomers, or more distinct, as in constitutional (or regio-) isomers. Such structural variations can lead to profound differences in the chemical and sensory properties of pyranone derivatives.

A compelling example of how regioisomerism impacts the properties of pyranone derivatives comes from a study on 3,4,6-triphenylpyran-2-ones designed as selective COX-2 inhibitors. nih.gov In this research, two regioisomers were synthesized and compared. The placement of a key pharmacophore, the p-SO(2)Me-phenyl group, at either the C-3 or C-4 position of the pyranone ring resulted in dramatically different biological activities. nih.gov

| Compound | Position of p-SO(2)Me-phenyl Group | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (SI) |

| Isomer 1 (12e) | C-3 | 0.02 | > 100 | > 5000 |

| Isomer 2 (12o) | C-4 | 0.45 | > 31.7 | > 70 |

A comparative analysis of two regioisomers of a substituted pyranone, showing significant differences in biological activity based on the position of a functional group. nih.gov This illustrates how isomeric differences can drastically alter molecular properties, a principle that also applies to sensory attributes.

This dramatic difference in potency and selectivity highlights how the spatial arrangement of functional groups relative to the core pyranone ring is critical to a molecule's ability to interact with biological targets. nih.gov This principle is directly transferable to flavor science, where the specific arrangement of atoms in an isomer will determine its fit and interaction with human olfactory receptors, leading to distinct or entirely different perceived aromas. The synthesis of specific stereoisomers is also of great importance, as seen in the enzymatic synthesis of flavanones, where isomerase enzymes produce specific enantiomers with exceptionally high fidelity (an estimated S/R ratio of 100,000:1). nih.gov This biological specificity underscores the importance of chirality in molecular interactions, which is a cornerstone of sensory perception.

Complexation Chemistry and Metal Ligand Interactions of Ethyl Maltol Isobutyrate

Ethyl Maltol (B134687) and its Derivatives as Ligands for Transition Metal Ions

Ethyl maltol, and by extension its derivatives, are recognized for their potent ability to form stable complexes with a variety of metal ions. The core chemical structure, featuring a 3-hydroxy-4-pyrone ring, provides an ideal bidentate chelation site. The hydroxyl and ketone groups on this ring are positioned to effectively coordinate with a metal center, forming a stable five-membered ring. This chelating ability is central to the compound's interaction with transition metals.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with maltol-type ligands is typically straightforward, often involving the reaction of a metal salt with the ligand in a suitable solvent system. The deprotonation of the hydroxyl group on the pyrone ring is a key step, making the ligand negatively charged and facilitating coordination with a positively charged metal ion.

Research into maltol-based ligands has demonstrated the formation of stable complexes with first-row transition metal ions such as copper(II), zinc(II), and cobalt(II). nih.gov For instance, studies on ligands containing two maltol units linked by a diamine fragment have shown the formation of 1:1 metal-to-ligand complexes. nih.gov The structural characterization of these complexes often involves a combination of techniques:

Potentiometric measurements: Used to determine the stability constants of the complexes in solution. nih.gov

Spectroscopic methods (UV-Vis, NMR): Provide information about the electronic environment of the metal ion and the ligand upon complexation. nih.gov

X-ray crystallography: Offers definitive structural information in the solid state, confirming coordination numbers and geometries.

The conjugate base of ethyl maltol has a particularly high affinity for iron(III), forming a distinct red coordination complex. wikipedia.orgatamanchemicals.com Studies have shown that ethyl maltol can combine with Fe(III) in various ratios, including 1:1, 1:2, and 1:3 (metal:ligand). nih.gov The resulting complexes, particularly the neutral 1:3 species, are known to be kinetically labile. nih.gov

Below is a table summarizing the stability constants for complexes of a related maltol-based ligand (L1) with several transition metal ions.

| Metal Ion | Log K (ML/M+L) |

| Cu(II) | 12.55 |

| Zn(II) | 8.89 |

| Co(II) | 7.64 |

Data adapted from studies on a bismaltol-polyamine ligand, providing insight into typical stability constants. nih.gov

Understanding Bidentate and Bridging Ligand Coordination Modes

The primary mode of coordination for ethyl maltol and its derivatives is as a bidentate ligand . wikipedia.orgatamanchemicals.comresearchgate.net This involves the two oxygen atoms of the deprotonated hydroxyl group and the adjacent ketone group binding to a single metal center. This chelation forms a stable five-membered ring, which is thermodynamically favorable.

In addition to this simple chelation, maltol-type ligands can also act as bridging ligands , connecting two or more metal centers. researchgate.net This can occur in several ways. For example, in polynuclear complexes, the oxygen atoms of the ligand could potentially coordinate to more than one metal ion. While less common for simple ethyl maltol, derivatives with multiple maltol units are designed to form more complex structures, including binuclear complexes where the ligand bridges two metal ions. nih.gov

The coordination environment around the metal ion is influenced by the stoichiometry of the complex and the nature of the ligand. For a 1:1 complex of a bismaltol ligand with a transition metal, a likely coordination environment involves two oxygen atoms from the deprotonated maltol units and two nitrogen atoms from the linking polyamine chain, resulting in an N₂O₂ coordination sphere. nih.gov In the case of a simple tris(ethylmaltolato)iron(III) complex, an octahedral geometry is expected, with the three bidentate ligands surrounding the central iron ion.

Impact of Complexation on the Stability and Controlled Release of Ethyl Maltol

The formation of metal complexes significantly alters the physicochemical properties of ethyl maltol. One of the key impacts is an increase in thermal stability. This has potential applications in industries where flavor additives are subjected to high temperatures. The coordination of ethyl maltol to a metal center can prevent its volatilization or degradation at elevated temperatures.

A proposed strategy for the controlled release of ethyl maltol involves the cleavage of the metal-ligand coordination bond. fda.gov For instance, during pyrolysis, the thermal energy can break the coordinate bonds, releasing the volatile ethyl maltol. This suggests that metal complexes of ethyl maltol could be used as a more stable form of the flavorant, which can then be released under specific conditions.

The stability of the metal-ethyl maltol complex is crucial in determining the conditions required for release. The strength of the metal-ligand bond will dictate the temperature or chemical trigger needed to liberate the free ethyl maltol. This principle is fundamental to developing controlled-release systems for this and other volatile compounds.

Computational Approaches to Quantifying Metal-Ligand Binding Affinities

While specific computational studies on ethyl maltol isobutyrate are not available, computational chemistry offers powerful tools for investigating metal-ligand interactions in similar systems. Density Functional Theory (DFT) is a widely used method for this purpose. mdpi.com

DFT calculations can be employed to:

Calculate the binding energies between the ligand and the metal ion, providing a quantitative measure of the complex's stability.

Analyze the electronic structure of the complex, including the nature of the metal-ligand bonds and the charge distribution.

For transition metal complexes, these calculations must account for the complexities of d-orbital electronics, including different possible spin states. mdpi.com The choice of functional and basis set within the DFT framework is critical for obtaining accurate results that correlate well with experimental data. mdpi.com

By applying these computational methods to ethyl maltol and its derivatives, researchers can gain a deeper understanding of the factors that govern their coordination chemistry. These theoretical insights can help in the rational design of new ligands with tailored metal-binding properties and in predicting the stability and reactivity of their corresponding metal complexes.

Advanced Analytical Methodologies in Ethyl Maltol Isobutyrate Research

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are fundamental in the analysis of ethyl maltol (B134687) isobutyrate, enabling the separation of the target compound from impurities, starting materials, and by-products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods for purity assessment and mixture analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing compounds like ethyl maltol isobutyrate. Reverse-phase (RP) HPLC is particularly suitable for this purpose. sielc.com A typical RP-HPLC method would involve a C18 column, which separates compounds based on their hydrophobicity. nih.gov For instance, the analysis of the related compound, maltol isobutyrate, can be achieved using a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity, minimizing unwanted interactions and improving peak shape. sielc.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous solution containing an acid like phosphoric acid or formic acid for mass spectrometry-compatible applications. sielc.com Detection is commonly performed using a Diode Array Detector (DAD), which provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. nih.gov

Gas Chromatography (GC), coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful tool, especially for volatile and semi-volatile compounds. researchgate.net Given the expected volatility of this compound, GC is an excellent method for its quantification and purity determination. The choice of the capillary column is critical for achieving good separation. A mid-polarity column, such as a DB-624UI, is often employed for the analysis of flavor compounds in complex matrices. frontiersin.org The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. This technique provides high resolution, allowing for the separation of closely related isomers and impurities.

The table below summarizes typical parameters for these chromatographic methods.

| Technique | Column Type | Mobile Phase / Carrier Gas | Detector | Application |

|---|---|---|---|---|

| HPLC | Reverse-Phase C18 or Newcrom R1 | Acetonitrile / Water with Formic or Phosphoric Acid | Diode Array Detector (DAD) | Purity assessment, Quantification in non-volatile mixtures |

| GC | DB-624UI or similar mid-polarity capillary column | Helium or Hydrogen | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Purity, Analysis of volatile impurities, Quantification |

Real-time Monitoring Techniques for Reaction Kinetics and Product Formation

Understanding and controlling the synthesis of this compound requires real-time monitoring of the reaction progress. Process Analytical Technology (PAT) provides tools for inline or online analysis, offering insights into reaction kinetics, intermediate formation, and endpoint determination without the need for manual sampling.

Spectroscopic techniques are particularly well-suited for real-time monitoring. Near-Infrared (NIR) spectroscopy, for example, can be used to monitor the concentration of reactants and products directly within the reaction vessel via a fiber-optic probe. nih.gov This method tracks changes in vibrational overtones and combination bands of molecules, allowing for the continuous measurement of key reaction components. By developing a chemometric model, the spectral data can be correlated with the concentrations of this compound and its precursors, enabling precise control over the reaction conditions to maximize yield and purity. nih.gov

Raman spectroscopy is another valuable inline technique. It is insensitive to water, making it ideal for monitoring reactions in aqueous or semi-aqueous media. nih.gov A unique and intense Raman band specific to the this compound product can be identified and used to track its formation over time. nih.gov This allows for the precise determination of the reaction endpoint, preventing the formation of degradation products from over-processing.

Kinetic-spectrophotometric methods, often based on UV-Visible spectroscopy, can also be adapted for monitoring product formation. nih.govfao.org For instance, the synthesis of the parent compound, ethyl maltol, from ethylfurfuryl alcohol can be followed using UV spectrophotometry for quantitative determination. researchgate.net This approach relies on the principle that the product has a distinct absorbance profile compared to the reactants, allowing its concentration to be monitored as the reaction progresses.

The following table outlines key features of these real-time monitoring techniques.

| Technique | Measurement Principle | Probe Type | Key Advantages |

|---|---|---|---|

| Near-Infrared (NIR) Spectroscopy | Vibrational Overtones & Combination Bands | Fiber-optic transflection probe | Non-destructive, Fast data acquisition, Inline monitoring |

| Raman Spectroscopy | Inelastic scattering of monochromatic light | Immersion optic probe | Insensitive to water, High chemical specificity, Real-time kinetic data |

| UV-Visible Spectrophotometry | Electronic transitions (absorbance of light) | Flow cell or fiber-optic probe | High sensitivity for chromophoric compounds, Cost-effective |

Development and Application of Hyphenated Analytical Systems for Comprehensive Characterization

For a complete and unambiguous characterization of this compound and its associated impurity profile, single analytical techniques are often insufficient. Hyphenated systems, which couple a separation technique with a spectroscopic detection method, provide a multidimensional analysis that is superior for both qualitative and quantitative purposes. chemijournal.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is the quintessential hyphenated technique for the analysis of volatile compounds. researchgate.net As the components are separated by the GC column, they enter the mass spectrometer, which provides mass-to-charge ratio information. This data allows for the confident identification of the parent compound by matching its mass spectrum with library data and provides structural information on unknown impurities through the analysis of fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for the analysis of less volatile or thermally labile compounds that may be present in a sample of this compound. nih.gov The liquid chromatograph separates the components of the mixture, which are then ionized and analyzed by the mass spectrometer. This technique is highly sensitive and specific, enabling the detection and identification of trace-level impurities. semanticscholar.org The use of tandem mass spectrometry (MS-MS) can further enhance structural elucidation by providing fragmentation data for selected ions. nih.gov

For definitive structural confirmation, Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy represents a powerful, albeit less common, hyphenated technique. ijfmr.com It combines the separation power of HPLC with the detailed structural elucidation capabilities of NMR. researchgate.net Fractions separated by the LC are transferred to an NMR flow cell, allowing for the acquisition of detailed spectra (e.g., ¹H NMR, ¹³C NMR) on the isolated compounds. This provides unambiguous identification of the main component and characterization of unknown impurities without the need for offline isolation.

This table compares the primary applications of key hyphenated systems in the analysis of this compound.

| Hyphenated System | Separation Principle | Detection Principle | Primary Application |

|---|---|---|---|

| GC-MS | Volatility / Polarity | Mass-to-charge ratio / Fragmentation | Identification of volatile components and impurities |

| LC-MS/MS | Polarity / Hydrophobicity | Molecular weight / Structural fragments | Characterization of non-volatile impurities and degradants |

| LC-NMR | Polarity / Hydrophobicity | Nuclear spin transitions | Unambiguous structural elucidation of unknown compounds |

Q & A

Q. What experimental precautions are critical when handling ethyl maltol isobutyrate in laboratory settings?

this compound is highly flammable and reactive with oxidizing agents (e.g., peroxides) and strong bases. Key safety measures include:

- Using grounded, non-sparking equipment during transfers to prevent static ignition .

- Storing in sealed containers away from heat sources and incompatible chemicals .

- Employing PPE (gloves, goggles) to mitigate skin/eye irritation risks .

- Monitoring airborne concentrations via gas chromatography to ensure exposure remains below hazardous thresholds .

Q. Which analytical methods are recommended for quantifying this compound purity and stability?

Gas chromatography-mass spectrometry (GC-MS) is widely used due to its sensitivity in detecting volatile organic compounds. For flavor studies, Relative Odor Activity Value (ROAV) analysis can identify key flavor contributors, as demonstrated in meat packaging research where this compound was a characteristic volatile compound . High-performance liquid chromatography (HPLC) may complement GC-MS for non-volatile degradation products .

Q. How can researchers synthesize this compound with high yield?

While synthesis protocols are not detailed in the evidence, esterification of ethyl maltol with isobutyric acid under acid catalysis is a plausible route. Key considerations:

- Optimizing molar ratios and reaction time to minimize side products.

- Purifying via fractional distillation or recrystallization, given its low vapor pressure (0.00022 mm Hg for ethyl maltol component) .

Advanced Research Questions

Q. How do binary mixtures of this compound influence configural vs. elemental odor perception?

Studies using 30:70 and 70:30 ratios of ethyl isobutyrate:ethyl maltol show divergent perceptual outcomes:

Q. What methodologies address contradictions in this compound’s chronic toxicity data?

Current gaps exist in carcinogenicity and reproductive toxicity testing . To resolve these:

Q. How does this compound’s stability vary under different storage conditions?

Stability is influenced by:

- Temperature : Accelerated degradation studies at 40°C vs. 25°C can quantify Arrhenius kinetics.

- pH : Hydrolysis rates increase in alkaline conditions due to ester bond susceptibility .

- Light exposure : UV-Vis spectroscopy tracks photodegradation byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.